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Compound of Interest

Compound Name: Amcenestrant

Cat. No.: B610687

Amcenestrant (SAR439859): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcenestrant, also known as SAR439859, is an orally bioavailable, non-steroidal selective
estrogen receptor degrader (SERD).[1][2] It was developed for the treatment of estrogen
receptor-positive (ER+) breast cancer.[3] As a SERD, amcenestrant is designed to both
antagonize and induce the degradation of the estrogen receptor, a key driver of tumor growth in
ER+ breast cancers.[2] This document provides a comprehensive technical overview of its
chemical properties, mechanism of action, preclinical and clinical data, and the experimental
methodologies used in its evaluation. Although its clinical development was discontinued, the
data gathered on amcenestrant remains valuable for the ongoing research and development
of endocrine therapies.

Chemical Structure and Properties

Amcenestrant is a complex small molecule with a distinct chemical structure that facilitates its
high-affinity binding to the estrogen receptor.

Chemical Identifiers
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Identifier Value
6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-
fluoropropyl)pyrrolidin-3-yljoxyphenyl]-8,9-

IUPAC Name propyl)py ylloxyphenyl]
dihydro-7H-benzo[4]annulene-2-carboxylic
acid[5]

CAS Number 2114339-57-8[6]

Synonyms SAR439859, SAR-439859[2]

Physicochemical Properties

Property Value Source
Molecular Formula C31H30CI2FNO3 [1][6]
Molecular Weight 554.48 g/mol [2]
Exact Mass 553.1587 Da [2]
Topological Polar Surface Area  49.8 A2 [1][5]
Hydrogen Bond Donors 1 [7]
Hydrogen Bond Acceptors 3 [7]
Rotatable Bonds 8 [7]
XLogP 8.95 [7]
Poorly soluble in water
Solubilty (0.000015 g/mL at 25°C). e

Sparingly soluble in DMSO (1-
10 mg/ml).

Mechanism of Action

Amcenestrant functions as a selective estrogen receptor degrader (SERD). Its primary

mechanism involves binding to the estrogen receptor (ER), which leads to a conformational

change in the receptor protein.[2][5] This altered conformation marks the receptor for

ubiquitination and subsequent degradation by the proteasome.[2] The degradation of the ER
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prevents its translocation to the nucleus, binding to estrogen response elements (ERES) on
DNA, and subsequent transcription of genes that promote cell proliferation and survival.[4] This
dual action of antagonism and degradation is intended to provide a more complete shutdown of
ER signaling compared to selective estrogen receptor modulators (SERMS) that only block the
receptor.
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Figure 1: Mechanism of Action of Amcenestrant in the Estrogen Receptor Signaling Pathway.
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Preclinical Data

Amcenestrant demonstrated potent and broad anti-tumor activity in a range of preclinical
models, including those with mutations in the estrogen receptor alpha (ESR1) gene, which are
a common mechanism of resistance to endocrine therapies.

: i

Assay Cell Line | Target Result (ECso) Source
ERa Degradation MCF-7 0.2nM [9]
) ) ) MCF-7 (Wild-type
Anti-proliferation 20 nM [6]
ERQ)
S MCF-7 (ERaY537S
Anti-proliferation 331 nM [6]
mutant)

] ) ) MCF-7 (ERaD538G
Anti-proliferation 595 nM [6]
mutant)

In Vivo Efficacy & Pharmacokinetics

Amcenestrant showed significant tumor regression in various breast cancer xenograft models
and demonstrated good oral bioavailability across species.

Model / Species Dosing Outcome Source
Patient-Derived 100 mg/kg/day

In Vivo Efficacy Xenograft (PDX) reduced tumor volume  [6]
Mouse Model more than fulvestrant
MCF-7 Xenograft 25 mg/kg/BID led to

In Vivo Efficac
Y (ESR1-Y537S mutant)  tumor regression
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Pharmacokinet

) Mouse Rat Dog Source
ic Parameter
Bioavailability 54-76% 54-76% 54-76% [9]
Clearance

0.03-1.92 0.03-1.92 0.03-1.92 [9]
(L/h-kg)
Volume of
Distribution (Vss, 0.5-6.1 0.5-6.1 0.5-6.1 [9]
L/kg)
Half-life (T1/2, h) 1.98 4.13 9.80 [9]

Experimental Protocols

The preclinical evaluation of Amcenestrant involved standard in vitro and in vivo assays to
determine its efficacy and mechanism of action.

In Vitro Cell Proliferation Assay (MCF-7)

This assay is used to measure the ability of a compound to inhibit the growth of ER+ breast
cancer cells.

e Cell Culture: MCF-7 cells are maintained in RPMI medium with phenol red. Prior to the
assay, cells are cultured for several days in phenol-free media supplemented with charcoal-
stripped fetal bovine serum to remove exogenous estrogens.[10]

o Seeding: Cells are seeded into 96-well plates at a density of approximately 400 cells per well
in a hormone-free medium.[10]

o Treatment: After a 24-72 hour adaptation period, cells are treated with serial dilutions of
Amcenestrant or a vehicle control (e.g., DMSO).[11]

 Incubation: Plates are incubated for 6-7 days, with media and compound being refreshed
periodically.[10]

o Quantification: Cell viability is assessed using a colorimetric assay such as Sulforhodamine
B (SRB) or MTS, which measures metabolic activity, or by direct cell counting.[12][13] The
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absorbance is read on a plate reader.

e Analysis: The results are used to calculate the ECso value, which is the concentration of the
drug that inhibits cell proliferation by 50%.

Western Blot for ERa Degradation

This technique is used to quantify the amount of ERa protein in cells after treatment with a
SERD.

o Cell Treatment: ER+ breast cancer cells (e.g., MCF-7) are plated and treated with various
concentrations of Amcenestrant for a specified time (e.g., 3-24 hours).[12]

» Lysis: Cells are washed and then lysed using a suitable lysis buffer (e.g., PhosphoSafe Lysis
Buffer) to extract total cellular proteins.[12]

o Protein Quantification: The total protein concentration in each lysate is determined using a
standard method like the Bradford protein assay.[12]

o Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE
gel to separate the proteins by size.[11]

o Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[11]

e Immunoblotting: The membrane is blocked and then incubated with a primary antibody
specific to ERa. After washing, it is incubated with a secondary antibody conjugated to an
enzyme (e.g., HRP).[11]

o Detection: A chemiluminescent substrate is added, and the light emitted from the bands is
captured by an imaging system. The intensity of the ERa band is quantified and compared to
a loading control (e.g., B-actin) to determine the extent of protein degradation.[11]
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Figure 2: General Experimental Workflow for Preclinical Evaluation of a SERD.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

e Cell/Tissue Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously or
orthotopically (in the mammary fat pad) injected with human breast cancer cells (e.g., MCF-
7) or implanted with fragments from a patient's tumor (PDX model).[14][15]

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm?3).[16]

e Randomization and Treatment: Mice are randomized into control and treatment groups. The
treatment group receives Amcenestrant orally at a predetermined dose and schedule, while
the control group receives a vehicle.[16]

e Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal
body weight and general health are also monitored.
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e Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, or after a set duration. Tumors are then excised and weighed.[16]

e Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in
the treated group to the control group.

Clinical Development and Discontinuation

Amcenestrant was evaluated in several clinical trials, including the AMEERA series, as both a
monotherapy and in combination with other agents like the CDK4/6 inhibitor palbociclib.

Early phase trials showed that amcenestrant had a favorable safety profile and demonstrated
encouraging antitumor activity in heavily pretreated patients with ER+/HER2- advanced breast
cancer.[3] However, the global clinical development program for amcenestrant was
discontinued in August 2022. The decision was based on a prespecified interim analysis of the
Phase 3 AMEERA-5 trial, where an Independent Data Monitoring Committee concluded that
the combination of amcenestrant with palbociclib did not meet the prespecified boundary for
continuation compared to the control arm (letrozole plus palbociclib). No new safety signals
were observed. Subsequently, all other studies of amcenestrant, including the AMEERA-3 and
AMEERA-6 trials, were also discontinued.

Conclusion

Amcenestrant is a potent, orally bioavailable selective estrogen receptor degrader that
demonstrated significant promise in preclinical studies, effectively inhibiting the growth of both
wild-type and mutant ER-positive breast cancer models. Despite its promising preclinical profile
and early clinical activity, it ultimately did not demonstrate a sufficient clinical benefit in Phase 3
trials to warrant continued development. The comprehensive dataset generated from the
amcenestrant program, however, contributes valuable insights into the development of next-
generation oral SERDs and the complex biology of endocrine resistance in breast cancer.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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